(E)-2-(2-(Perfluorophenyl)vinyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(2-(Perfluorophenyl)vinyl)furan is an organic compound that features a furan ring substituted with a perfluorophenyl group via a vinyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(Perfluorophenyl)vinyl)furan typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the perfluorophenyl vinyl precursor and the furan ring.
Coupling Reaction: A common method involves a Heck coupling reaction where the perfluorophenyl vinyl halide is reacted with a furan derivative in the presence of a palladium catalyst.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 100-150°C) and may require a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-(2-(Perfluorophenyl)vinyl)furan can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The vinyl group can be reduced to form the corresponding alkyl derivative.
Substitution: Electrophilic substitution reactions can occur on the furan ring or the perfluorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid.
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of alkyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (E)-2-(2-(Perfluorophenyl)vinyl)furan would depend on its specific application
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-(2-Phenylvinyl)furan: Similar structure but without the perfluorination, leading to different reactivity and properties.
(E)-2-(2-(Trifluoromethyl)phenyl)vinyl)furan: Contains a trifluoromethyl group instead of a perfluorophenyl group, affecting its electronic properties.
Eigenschaften
Molekularformel |
C12H5F5O |
---|---|
Molekulargewicht |
260.16 g/mol |
IUPAC-Name |
2-[(E)-2-(2,3,4,5,6-pentafluorophenyl)ethenyl]furan |
InChI |
InChI=1S/C12H5F5O/c13-8-7(4-3-6-2-1-5-18-6)9(14)11(16)12(17)10(8)15/h1-5H/b4-3+ |
InChI-Schlüssel |
KPALJUJIYNNKBY-ONEGZZNKSA-N |
Isomerische SMILES |
C1=COC(=C1)/C=C/C2=C(C(=C(C(=C2F)F)F)F)F |
Kanonische SMILES |
C1=COC(=C1)C=CC2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.